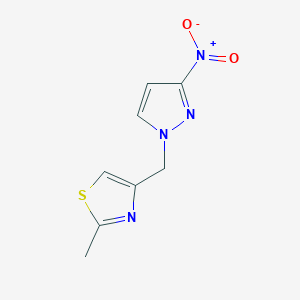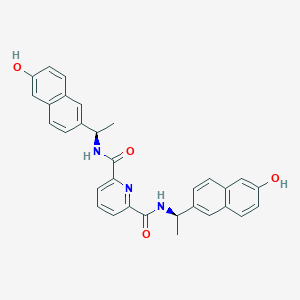![molecular formula C12H9N5O3 B11780492 4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid is a heterocyclic compound that features a triazolopyrimidine core linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH) for deprotonation, arylaldehydes for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with arylaldehydes can yield various aryl-substituted derivatives of the compound .
Scientific Research Applications
4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine core but with different substituents.
Uniqueness
4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid is unique due to its specific combination of the triazolopyrimidine core and the benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9N5O3 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
4-[(7-oxo-2H-triazolo[4,5-d]pyrimidin-6-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H9N5O3/c18-11-9-10(15-16-14-9)13-6-17(11)5-7-1-3-8(4-2-7)12(19)20/h1-4,6H,5H2,(H,19,20)(H,14,15,16) |
InChI Key |
RKTGKDFWDQNKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=NNN=C3C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)







![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)
